molecular formula C7H7N3O3 B3355912 Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- CAS No. 64134-26-5

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-

Cat. No.: B3355912
CAS No.: 64134-26-5
M. Wt: 181.15 g/mol
InChI Key: QRHVJFJTKLUIDU-UHFFFAOYSA-N
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Description

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- is a heterocyclic compound that belongs to the imidazopyrimidine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclocondensation process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyrimidine derivatives, which can exhibit different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5/h2-3,5H,1H2,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHVJFJTKLUIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N2C1=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461191
Record name Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64134-26-5
Record name Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
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Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
Reactant of Route 3
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
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Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
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Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
Reactant of Route 6
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-

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